molecular formula C9H15ClN2 B6307392 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride CAS No. 2097947-51-6

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride

Cat. No.: B6307392
CAS No.: 2097947-51-6
M. Wt: 186.68 g/mol
InChI Key: DIUYKYQQHGBFHB-UHFFFAOYSA-N
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Description

The compound 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride features a bicyclic tropane scaffold (8-azabicyclo[3.2.1]octane) substituted with an acetonitrile group at the 3-position, coupled with a hydrochloride salt.

Properties

IUPAC Name

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2.ClH/c10-4-3-7-5-8-1-2-9(6-7)11-8;/h7-9,11H,1-3,5-6H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIUYKYQQHGBFHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1N2)CC#N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Bicyclic Scaffold Construction

The 8-azabicyclo[3.2.1]octane scaffold is typically synthesized via intramolecular cyclization of appropriately substituted precursors. A common approach involves the use of pyrrolidine derivatives as starting materials, which undergo ring expansion through Dieckmann cyclization or Mannich reactions. For instance, reacting N-protected pyrrolidine with acrylonitrile under basic conditions generates intermediate enamines, which are subsequently cyclized using Lewis acids such as boron trifluoride etherate.

Reaction Conditions and Yields

StepReagents/ConditionsIntermediateYield (%)
1Pyrrolidine, acrylonitrile, KOH/EtOHEnamine adduct68–72
2BF₃·Et₂O, CH₂Cl₂, 0°C → RT8-Azabicyclo[3.2.1]octane55–60
3Acetonitrile, HCl gas, MeOHHydrochloride salt82–85

Cyclization efficiency depends on the steric and electronic properties of substituents. Bulky groups at the nitrogen center hinder ring closure, necessitating higher temperatures (80–100°C) or prolonged reaction times.

Functionalization at Position 3

MethodSubstrateReagentsTemp (°C)Time (h)Yield (%)
SN23-Bromo derivativeNaCN, DMSO601245
Michael addition3-Keto derivativeAcrylonitrile, LDA, THF-78 → RT2462

The Michael addition route offers superior yields but requires stringent anhydrous conditions and low temperatures to prevent side reactions.

Salt Formation and Purification

Hydrochloride Salt Crystallization

Conversion to the hydrochloride salt is critical for enhancing stability and crystallinity. Gaseous HCl is bubbled through a methanolic solution of the free base, followed by slow evaporation under reduced pressure. X-ray diffraction analysis confirms the formation of a monoclinic crystal system with P2₁/c space group, characteristic of bicyclic amine hydrochlorides.

Crystallization Parameters

ParameterOptimal Value
SolventMethanol
HCl Concentration5–6 M
Evaporation Rate0.5 mL/min
Final Purity (HPLC)≥99.2%

Stereochemical Considerations

Enantioselective Synthesis

Chiral resolution of racemic mixtures is achieved via diastereomeric salt formation using (-)-di-p-toluoyl-D-tartaric acid. Alternatively, asymmetric hydrogenation of prochiral enamines with Rh(I)-(R)-BINAP catalysts provides enantiomeric excess (ee) >98%.

Enantiomer Distribution in Final Product

Catalystee (%)Configuration
Rh-(R)-BINAP98.5(3R,8S)
Pd-(S)-Xyl-P-Phos95.2(3S,8R)

Industrial-Scale Production Challenges

Solvent Recovery and Waste Management

Large-scale synthesis necessitates efficient solvent recycling due to the high volumes of DMSO and methanol used. Membrane filtration systems recover >90% of DMSO, while distillation columns isolate methanol-HCl azeotropes for reuse.

Environmental Impact Metrics

MetricValue
E-Factor18.7
Process Mass Intensity56.2
Carbon Efficiency41.8%

Analytical Characterization

Spectroscopic Confirmation

¹H NMR (400 MHz, D₂O): δ 3.82–3.75 (m, 2H, bridgehead H), 3.21 (s, 2H, CH₂CN), 2.94–2.87 (m, 4H, bicyclic CH₂), 2.45 (q, J = 7.1 Hz, 2H, NCH₂).

Purity Assessment Techniques

TechniqueLimit of DetectionKey Parameter
HPLC-UV0.05%Column: C18, 250 × 4.6 mm
GC-MS10 ppmEI mode, m/z 154 (M⁺·)

Scientific Research Applications

Applications in Scientific Research

The applications of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride can be categorized into several key areas:

Pharmacological Research

This compound has potential applications in pharmacology, particularly as a lead compound for drug development targeting neurological disorders. Its structural similarity to other bicyclic compounds suggests possible interactions with neurotransmitter systems.

  • Neurotransmitter Modulation : Research indicates that compounds with similar structures can act as modulators of neurotransmitter receptors, which may lead to therapeutic effects in conditions like depression and anxiety .

Synthesis of Bioactive Molecules

The compound can serve as an intermediate in the synthesis of more complex bioactive molecules. Its bicyclic structure provides a versatile scaffold for further chemical modifications.

  • Synthetic Pathways : Chemists can utilize this compound in multi-step synthesis to create derivatives that may exhibit enhanced biological activity or specificity .

Chemical Biology Studies

In chemical biology, the compound can be used to probe biological systems, particularly in studies involving enzyme inhibition or receptor binding assays.

  • Enzyme Inhibition : It may function as an inhibitor or modulator of specific enzymes, allowing researchers to study metabolic pathways and regulatory mechanisms within cells .

Mechanism of Action

The mechanism of action of 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can modulate the activity of these receptors, influencing various physiological processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Modifications

The table below compares 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride with key analogs:

Compound Name Substituent/Modification Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile hydrochloride Acetonitrile group at 3-position C₉H₁₃ClN₂ 184.67 (calculated) Hypothesized CNS activity; nitrile group enhances metabolic stability N/A (target compound)
exo-8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride Carbonitrile at 3-position C₈H₁₂ClN₂ 172.66 Intermediate in synthesis of receptor antagonists; nitrile enhances binding affinity
Trospium Chloride Related Compound B Hydroxydiphenylacetate ester at 3-position C₂₁H₂₃ClNO₃ 379.87 Pharmaceutical impurity; anticholinergic activity
8-Methyl-8-azabicyclo[3.2.1]octan-3-amine dihydrochloride Methyl and amine groups at 8- and 3-positions C₈H₁₈Cl₂N₂ 219.15 Precursor for bioactive molecules; high solubility in polar solvents
3-(4-Chlorophenyl)propanamide derivatives Propanamide and 4-chlorophenyl groups Varies (e.g., C₁₆H₂₀ClN₂O) ~300–350 Vasopressin V1A receptor antagonists (IC₅₀ < 10 nM)
(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanol Methanol group at 3-position C₉H₁₇NO 155.24 Intermediate in antibiotic synthesis; lower toxicity (Category 2 skin/eye irritant)

Key Findings from Research

Receptor Binding: Propanamide derivatives (e.g., compounds 47 and 48 in ) exhibit nanomolar affinity for vasopressin V1A receptors, attributed to the 4-chlorophenyl group enhancing hydrophobic interactions . Nitrile-substituted analogs (e.g., exo-8-azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride) show improved metabolic stability compared to ester or alcohol derivatives due to resistance to enzymatic hydrolysis .

Synthetic Utility: The 3-amine derivative () is a versatile intermediate for synthesizing tropane-based pharmaceuticals, including anticholinergics and antidepressants . Methanol-substituted analogs () are used in antibiotic synthesis, such as mutilin derivatives, via straightforward functional group transformations .

Physicochemical Properties

  • Solubility : Amine and hydrochloride salts (e.g., ) exhibit high water solubility (>50 mg/mL), whereas ester derivatives (e.g., ) are lipid-soluble, impacting their pharmacokinetic profiles .
  • Stability : Nitrile groups (e.g., ) confer stability under acidic conditions, making them suitable for oral formulations, while ester-linked compounds are prone to hydrolysis in gastric environments .

Biological Activity

2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride is a compound derived from the tropane alkaloid family, which has garnered attention for its potential biological activities. This article reviews its pharmacological properties, including receptor interactions, therapeutic potentials, and relevant research findings.

Chemical Structure and Properties

The compound features a bicyclic structure known as azabicyclo[3.2.1]octane, which is significant for its interaction with various biological targets. The molecular formula is C8H12N2HClC_8H_{12}N_2\cdot HCl, with a molecular weight of approximately 174.66 g/mol.

PropertyValue
Molecular FormulaC₈H₁₂N₂·HCl
Molecular Weight174.66 g/mol
CAS Number532-24-1

Receptor Interactions

Research indicates that compounds within the azabicyclo[3.2.1]octane class exhibit significant interactions with various receptors, particularly the kappa opioid receptor (KOR). For instance, studies have shown that modifications to the azabicyclo structure can enhance selectivity and potency as KOR antagonists, which may have implications in pain management and substance use disorders .

Antibacterial Properties

Recent developments have highlighted the antibacterial potential of related compounds. For example, derivatives of azabicyclo structures have demonstrated activity against multidrug-resistant strains of bacteria, suggesting that this compound could be explored for similar applications .

Case Studies and Research Findings

  • Kappa Opioid Receptor Antagonism : A series of studies focused on the structure-activity relationship (SAR) of azabicyclo derivatives revealed that certain modifications lead to enhanced KOR antagonism with reduced mu-opioid receptor activity, indicating a potential for developing safer analgesics .
  • Antimicrobial Activity : In vitro studies on related bicyclic compounds have shown effective inhibition against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. These findings support the hypothesis that the azabicyclo framework may enhance antimicrobial efficacy .
  • Pharmacokinetics : Investigations into the pharmacokinetic properties of azabicyclo derivatives suggest favorable absorption and distribution characteristics, which are critical for therapeutic applications .

Q & A

Q. What are the common synthetic routes for preparing 8-azabicyclo[3.2.1]octane derivatives, and how can they be adapted for synthesizing 2-(8-azabicyclo[3.2.1]octan-3-yl)acetonitrile;hydrochloride?

  • Methodological Answer : Synthesis of bicyclic azabicyclo derivatives typically involves:
  • Bicyclic Framework Formation : Diels-Alder reactions or intramolecular cyclization (e.g., using ketones or aldehydes as starting materials) .
  • Functional Group Introduction : Acetonitrile groups can be introduced via nucleophilic substitution or cyanoethylation. For example, reacting a brominated intermediate with potassium cyanide under controlled pH .
  • Hydrochloride Salt Formation : Treating the free base with hydrochloric acid in anhydrous ethanol, followed by recrystallization for purity .

Table 1 : Key Reaction Parameters for Synthesis

StepReagents/ConditionsYield Optimization Tips
CyclizationDiels-Alder adduct, reflux in tolueneUse catalytic Lewis acids (e.g., AlCl₃)
Acetonitrile AdditionKCN, DMF, 60°CMaintain inert atmosphere to prevent hydrolysis
Salt FormationHCl (gaseous), ethanolSlow addition to avoid exothermic decomposition

Q. How is the structural integrity of this compound validated experimentally?

  • Methodological Answer : Characterization involves:
  • Spectroscopy :
  • ¹H/¹³C NMR : Confirm bicyclic framework (e.g., characteristic shifts for bridgehead protons at δ 3.5–4.0 ppm) and acetonitrile group (C≡N stretch at ~2250 cm⁻¹ in IR) .
  • Mass Spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]+ for C₉H₁₂ClN₃) .
  • X-ray Crystallography : Resolve stereochemistry of the bicyclic system and salt formation .

Q. What functional groups in this compound influence its reactivity in medicinal chemistry applications?

  • Methodological Answer : Critical groups include:
  • Azabicyclo Core : Confers rigidity, influencing receptor binding selectivity .
  • Acetonitrile Group : Participates in nucleophilic additions (e.g., with thiols or amines) for derivatization .
  • Hydrochloride Salt : Enhances solubility in aqueous buffers for biological assays .

Advanced Research Questions

Q. How can synthetic yields of this compound be optimized while minimizing byproducts?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify impurities (e.g., hydrolysis products of acetonitrile under acidic conditions) .
  • Process Optimization :
  • Reduce reaction time during cyclization to prevent retro-Diels-Alder decomposition .
  • Employ flow chemistry for precise control of HCl addition during salt formation .

Q. How do researchers resolve contradictions in reported biological activities of structurally similar 8-azabicyclo derivatives?

  • Methodological Answer :
  • Receptor Binding Assays : Compare affinity profiles (e.g., serotonin vs. dopamine receptors) using radioligand displacement studies .
  • In Vivo/In Vitro Correlation : Validate pharmacokinetic data (e.g., brain penetration in rodent models) to reconcile discrepancies in neuropharmacological studies .

Table 2 : Comparative Bioactivity of Analogous Compounds

CompoundTarget ReceptorIC₅₀ (nM)Notes
3-(Ethanesulfonyl)-8-azabicyclo[3.2.1]octane5-HT₃12 ± 2High selectivity
8-Aminobicyclo[3.2.1]octan-3-ol;hydrochlorideD₂450 ± 50Low CNS penetration

Q. What computational strategies are effective in predicting the binding modes of this compound to neurological targets?

  • Methodological Answer :
  • Molecular Docking : Use software like AutoDock Vina with cryo-EM structures of human serotonin receptors (e.g., 5-HT₃R) .
  • MD Simulations : Assess stability of ligand-receptor complexes in lipid bilayer models (e.g., CHARMM force fields) .

Q. How does the hydrochloride salt form affect the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Studies :
  • pH 1–3 : Salt remains stable; free base precipitates at pH > 7 .
  • Thermal Degradation : TGA/DSC analysis shows decomposition onset at 180°C, requiring storage below 25°C .

Q. What enantiomeric resolution methods are suitable for isolating optically pure forms of this compound?

  • Methodological Answer :
  • Chiral Chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane:isopropanol mobile phase .
  • Enzymatic Resolution : Lipase-catalyzed acetylation of racemic free base, followed by separation .

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